Cas no 57190-05-3 (4-cyclopropanecarbonylbenzene-1-sulfonyl chloride)

4-cyclopropanecarbonylbenzene-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- EMOLECULES 31254613
- 4-cyclopropanecarbonylbenzene-1-sulfonyl chloride
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- MDL: MFCD11920558
4-cyclopropanecarbonylbenzene-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-276189-0.1g |
4-cyclopropanecarbonylbenzene-1-sulfonyl chloride |
57190-05-3 | 95% | 0.1g |
$312.0 | 2023-09-10 | |
Enamine | EN300-276189-0.25g |
4-cyclopropanecarbonylbenzene-1-sulfonyl chloride |
57190-05-3 | 95% | 0.25g |
$444.0 | 2023-09-10 | |
A2B Chem LLC | AV96663-2.5g |
EMOLECULES 31254613 |
57190-05-3 | 95% | 2.5g |
$1891.00 | 2024-04-19 | |
A2B Chem LLC | AV96663-250mg |
EMOLECULES 31254613 |
57190-05-3 | 95% | 250mg |
$503.00 | 2024-04-19 | |
Aaron | AR01B3SZ-2.5g |
EMOLECULES 31254613 |
57190-05-3 | 95% | 2.5g |
$2450.00 | 2025-02-09 | |
Aaron | AR01B3SZ-250mg |
EMOLECULES 31254613 |
57190-05-3 | 95% | 250mg |
$636.00 | 2025-02-09 | |
A2B Chem LLC | AV96663-100mg |
EMOLECULES 31254613 |
57190-05-3 | 95% | 100mg |
$364.00 | 2024-04-19 | |
1PlusChem | 1P01B3KN-10g |
EMOLECULES 31254613 |
57190-05-3 | 95% | 10g |
$4843.00 | 2023-12-16 | |
Enamine | EN300-276189-1.0g |
4-cyclopropanecarbonylbenzene-1-sulfonyl chloride |
57190-05-3 | 95% | 1g |
$900.0 | 2023-06-03 | |
Enamine | EN300-276189-10g |
4-cyclopropanecarbonylbenzene-1-sulfonyl chloride |
57190-05-3 | 95% | 10g |
$3868.0 | 2023-09-10 |
4-cyclopropanecarbonylbenzene-1-sulfonyl chloride 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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8. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
4-cyclopropanecarbonylbenzene-1-sulfonyl chlorideに関する追加情報
Introduction to 4-Cyclopropanecarbonylbenzene-1-sulfonyl Chloride (CAS No. 57190-05-3)
4-Cyclopropanecarbonylbenzene-1-sulfonyl chloride (CAS No. 57190-05-3) is a versatile organic compound with significant applications in the fields of medicinal chemistry, synthetic organic chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopropane ring, a carbonyl group, and a sulfonyl chloride functional group. These features contribute to its reactivity and utility in various chemical reactions and synthetic pathways.
The molecular formula of 4-cyclopropanecarbonylbenzene-1-sulfonyl chloride is C11H9ClO3S, and its molecular weight is 263.70 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as dichloromethane, acetone, and ethyl acetate. Its physical and chemical properties make it an attractive reagent for use in a wide range of synthetic transformations.
In the realm of medicinal chemistry, 4-cyclopropanecarbonylbenzene-1-sulfonyl chloride has gained attention for its potential as an intermediate in the synthesis of bioactive molecules. Recent studies have explored its use in the development of novel drugs targeting various diseases, including cancer, inflammation, and neurological disorders. The sulfonyl chloride functional group can readily react with nucleophiles to form sulfonamides, which are known for their biological activities.
One notable application of 4-cyclopropanecarbonylbenzene-1-sulfonyl chloride is in the synthesis of sulfonamide derivatives that exhibit potent anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry reported the synthesis of a series of sulfonamide derivatives using this compound as a key intermediate. The resulting compounds showed significant inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, key mediators of inflammation.
In addition to its anti-inflammatory potential, 4-cyclopropanecarbonylbenzene-1-sulfonyl chloride has also been investigated for its anticancer properties. Research conducted at the National Cancer Institute demonstrated that certain sulfonamide derivatives synthesized from this compound exhibited selective cytotoxicity against various cancer cell lines. The cyclopropane ring and the carbonyl group were found to play crucial roles in enhancing the potency and selectivity of these compounds.
The versatility of 4-cyclopropanecarbonylbenzene-1-sulfonyl chloride extends beyond medicinal applications. In synthetic organic chemistry, it serves as a valuable reagent for the preparation of complex molecules with diverse functionalities. The sulfonyl chloride group can be readily converted into other functional groups through various chemical transformations, such as nucleophilic substitution reactions and coupling reactions with amines or alcohols.
A recent study published in Organic Letters described a novel synthetic route for the preparation of highly substituted benzene derivatives using 4-cyclopropanecarbonylbenzene-1-sulfonyl chloride. The researchers developed an efficient one-pot protocol that allowed for the sequential introduction of multiple functional groups onto the benzene ring, resulting in compounds with high structural complexity and diversity.
The environmental impact and safety profile of 4-cyclopropanecarbonylbenzene-1-sulfonyl chloride are also important considerations. While it is generally considered safe for use in laboratory settings when proper handling procedures are followed, it is essential to adhere to standard safety guidelines to minimize any potential risks. Proper storage conditions, such as keeping the compound away from moisture and heat sources, are crucial to maintaining its stability and reactivity.
In conclusion, 4-cyclopropanecarbonylbenzene-1-sulfonyl chloride (CAS No. 57190-05-3) is a multifaceted compound with significant potential in both medicinal chemistry and synthetic organic chemistry. Its unique structural features and reactivity make it an invaluable reagent for the synthesis of bioactive molecules and complex organic compounds. Ongoing research continues to uncover new applications and optimize existing synthetic methods involving this compound, further highlighting its importance in modern chemical research.
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